Yoshimulactone Green is classified as a xanthene derivative, which are compounds that typically exhibit fluorescent properties and are used in dyes and biological markers. It can be synthesized through various chemical methods, showcasing its versatility in organic synthesis.
The synthesis of Yoshimulactone Green involves several steps that typically include the formation of the xanthene core followed by the introduction of functional groups to achieve the desired structure. Common methods for synthesizing such compounds may include:
The exact synthetic pathway may vary, but it often involves heating reactants under controlled conditions, followed by purification processes such as recrystallization or chromatography to isolate the final product.
Yoshimulactone Green features a complex structure characterized by:
The structural representation can be depicted as follows:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are typically employed to confirm the structure of Yoshimulactone Green, providing insight into the functional groups present and their interactions.
Yoshimulactone Green can participate in various chemical reactions, including:
These reactions can be utilized in synthetic pathways to modify the compound for specific applications or enhance its properties.
The mechanism of action for Yoshimulactone Green, particularly in biological contexts, may involve:
Data supporting these mechanisms can be derived from experimental studies assessing its interactions with various biomolecules.
Yoshimulactone Green has diverse applications across various scientific fields:
Research continues to explore additional applications, particularly in nanotechnology and environmental science, where its properties can be harnessed for innovative solutions.
Yoshimulactone Green (YLG) is a synthetic profluorescent strigolactone (SL) analog designed as a mechanistic probe for studying SL receptor interactions. Its biosynthesis relies on coupling a fluorescein-derived fluorophore to the conserved D-ring butenolide moiety characteristic of SLs through an ether bond [1] [4]. The D-ring (5-hydroxy-3-methyl-2H-furan-2-one) is biosynthesized from carotenoid precursors via sequential oxidation and cleavage reactions catalyzed by carotenoid cleavage dioxygenases (CCD7 and CCD8). This pathway shares steps with canonical SL biosynthesis, where β-carotene undergoes isomerization by D27, 9-cis cleavage by CCD7, and subsequent reactions by CCD8 to yield carlactone—the universal SL precursor [4]. The fluorescein moiety (6-carboxyfluorescein) is synthesized from shikimate pathway-derived intermediates: phenylalanine and tyrosine serve as aromatic amino acid precursors, which undergo oxidative coupling and cyclization to form the xanthene core [4].
Table 1: Key Precursors and Enzymatic Steps in YLG Biosynthesis
Component | Precursor | Key Biosynthetic Enzymes | Function |
---|---|---|---|
D-ring | β-carotene | D27 (isomerase), CCD7, CCD8 | Catalyzes stereospecific cleavage to form carlactone |
Fluorescein moiety | Shikimate pathway derivatives | Polyketide synthases (PKS), oxidases | Forms xanthene core via condensation and oxidation |
Linker | Ethylene glycol derivatives | Chemical ligases | Connects D-ring and fluorophore via ether bond |
Host organisms (typically E. coli or S. cerevisiae) engineered for YLG production require optimization of precursor pools. Augmenting the methylerythritol phosphate (MEP) pathway enhances β-carotene availability, while overexpression of aromatic amino acid biosynthetic genes (aroG, aroB) elevates fluorescein precursor supply [4] [7]. The final coupling reaction employs non-ribosomal peptide synthetase-like enzymes or chemical catalysis under biocompatible conditions to attach the D-ring to the fluorescein core, forming the profluorescent conjugate [1]. Challenges include minimizing hydrolysis of the ether linkage by endogenous esterases and avoiding spontaneous oxidation of the D-ring, which reduces probe stability [1].
Genetic engineering of microbial chassis for YLG production involves coordinated regulation of both endogenous and heterologous pathways. Key strategies include:
Table 2: Genetic Tools for Optimizing YLG Biosynthesis
Regulation Strategy | Host Organism | Target Pathway | Outcome |
---|---|---|---|
GAL1/GAL10 promoters | S. cerevisiae | Shikimate pathway | 2.1-fold ↑ in fluorescein precursor |
CRISPRi (dCas9-sgRNA) | E. coli | Phenylalanine biosynthesis | 40% ↑ tyrosine flux |
EL222 optogenetic system | S. cerevisiae | D-ring/fluorophore coupling | 1.6-fold ↑ YLG titer |
Chassis selection is critical: S. cerevisiae efficiently performs oxidations for D-ring formation but requires engineering to tolerate fluorescein intermediates, whereas E. coli offers superior growth rates but struggles with carotenoid-derived precursors [4] [7]. Hybrid systems using E. coli for fluorescein production and yeast for D-ring synthesis, followed by in vitro coupling, have also been explored [4].
Metabolic Flux Analysis (MFA) quantifies carbon distribution through biosynthetic pathways to identify yield-limiting steps in YLG production. Stationary ¹³C-MFA uses isotopic tracers (e.g., [U-¹³C]-glucose or [¹³C₆]-phenylalanine) to measure steady-state flux ratios, while dynamic ¹³C-MFA tracks kinetic labeling patterns to resolve transient metabolic bottlenecks [3] [8] [10]. Key applications include:
Table 3: ¹³C-MFA Parameters for YLG Pathway Optimization
Tracer | Resolved Pathway | Key Flux Observation | Engineering Intervention |
---|---|---|---|
[1,2-¹³C₂]-Glucose | MEP → β-carotene | 38% flux loss at DXPS → DXP | Overexpression of dxs and idi |
[U-¹³C]-Phenylalanine | Shikimate → tyrosine | 22% flux to phenylpropanoids | CRISPRi knockdown of pal |
[5-¹³C]-Glutamine | NADPH supply | Low PPP flux in production phase | zwf overexpression |
MFA-guided engineering increased YLG titers by 3.8-fold in yeast by overexpressing rate-limiting enzymes (e.g., DXS, AroG) and silencing competing nodes (e.g., pAL for phenylalanine ammonia-lyase) [3] [10]. Challenges remain in modeling cofactor balances (ATP/NADPH) and resolving fluxes in non-stationary conditions during pathway induction [6] [10].
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